molecular formula C15H24BNO4S B12075697 N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide

Cat. No.: B12075697
M. Wt: 325.2 g/mol
InChI Key: UZKBWUNONTYPHK-UHFFFAOYSA-N
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Description

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is a chemical compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide typically involves a multi-step process. One common method includes the borylation of an aryl halide precursor using a palladium catalyst to introduce the dioxaborolane group. This is followed by a sulfonamide formation reaction, where the ethane-1-sulfonamide group is attached to the aryl ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling can produce biaryl compounds, while oxidation can yield boronic acids .

Scientific Research Applications

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its boron-containing structure.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism by which N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide is unique due to its combination of a boron-containing dioxaborolane ring and a sulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H24BNO4S

Molecular Weight

325.2 g/mol

IUPAC Name

N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

InChI

InChI=1S/C15H24BNO4S/c1-7-22(18,19)17-12-9-8-11(2)13(10-12)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3

InChI Key

UZKBWUNONTYPHK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)CC)C

Origin of Product

United States

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